![molecular formula C17H16FN3O2 B3854533 3-{N'-[(E)-(2-Fluorophenyl)methylidene]hydrazinecarbonyl}-N-phenylpropanamide](/img/structure/B3854533.png)
3-{N'-[(E)-(2-Fluorophenyl)methylidene]hydrazinecarbonyl}-N-phenylpropanamide
描述
3-{N’-[(E)-(2-Fluorophenyl)methylidene]hydrazinecarbonyl}-N-phenylpropanamide is a compound belonging to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{N’-[(E)-(2-Fluorophenyl)methylidene]hydrazinecarbonyl}-N-phenylpropanamide typically involves the reaction of hydrazine derivatives with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, or acetic acid under reflux conditions. The specific synthetic route may vary, but a common method involves the condensation of 2-fluorobenzaldehyde with N-phenylpropanohydrazide in the presence of an acid catalyst.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-{N’-[(E)-(2-Fluorophenyl)methylidene]hydrazinecarbonyl}-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
科学研究应用
3-{N’-[(E)-(2-Fluorophenyl)methylidene]hydrazinecarbonyl}-N-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: The compound has potential as an enzyme inhibitor and is studied for its pharmacological properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry: It may be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 3-{N’-[(E)-(2-Fluorophenyl)methylidene]hydrazinecarbonyl}-N-phenylpropanamide involves its interaction with molecular targets such as enzymes. The hydrazone group can form stable complexes with metal ions, which can inhibit enzyme activity. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalytic activity.
相似化合物的比较
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 3-{N’-[(E)-(3-fluorophenyl)methylidene]hydrazinecarbonyl}-N,N-diphenylpropanamide
Uniqueness
3-{N’-[(E)-(2-Fluorophenyl)methylidene]hydrazinecarbonyl}-N-phenylpropanamide is unique due to the presence of the 2-fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from other similar hydrazones.
This detailed article provides a comprehensive overview of 3-{N’-[(E)-(2-Fluorophenyl)methylidene]hydrazinecarbonyl}-N-phenylpropanamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
N'-[(E)-(2-fluorophenyl)methylideneamino]-N-phenylbutanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2/c18-15-9-5-4-6-13(15)12-19-21-17(23)11-10-16(22)20-14-7-2-1-3-8-14/h1-9,12H,10-11H2,(H,20,22)(H,21,23)/b19-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAXWHYRLZPASX-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-bis[(E)-(4-methylphenyl)methylideneamino]decanediamide](/img/structure/B3854459.png)
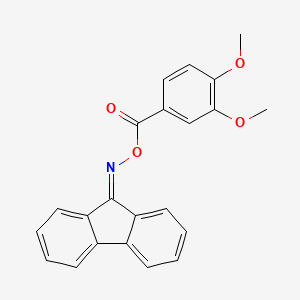
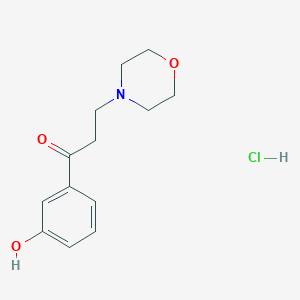
![(E)-N-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]-3-phenylprop-2-enamide](/img/structure/B3854484.png)
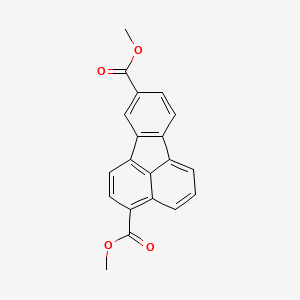
![ethyl 2-[4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenoxy]acetate](/img/structure/B3854496.png)
![N'-[(E)-cyclohex-3-en-1-ylmethylidene]-2-phenylacetohydrazide](/img/structure/B3854510.png)
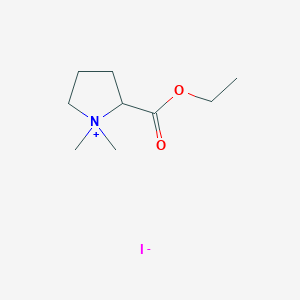
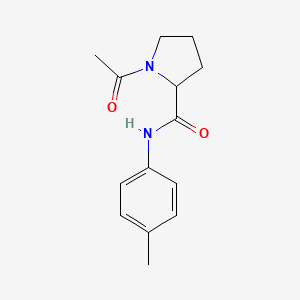
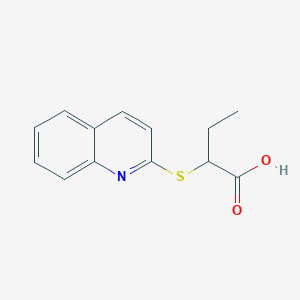
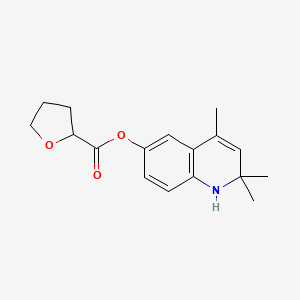
![3-{N'-[(1E)-1-(2,4-Dimethoxyphenyl)ethylidene]hydrazinecarbonyl}-N-(2-methylphenyl)propanamide](/img/structure/B3854547.png)
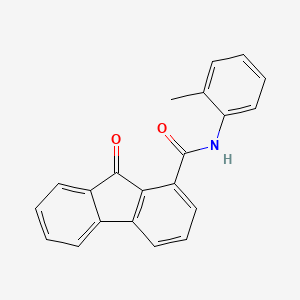
![4-(2-{[(phenylacetyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B3854550.png)
